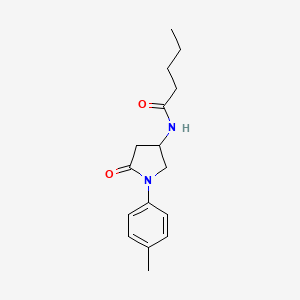

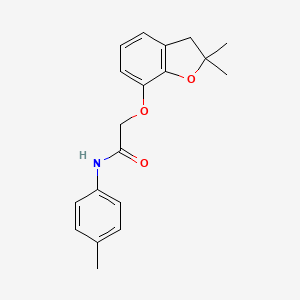

Ethyl 2-(1,3-benzothiazole-2-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

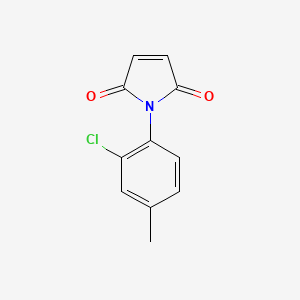

This compound is a complex organic molecule that includes a benzothiazole and a thiazole ring. Benzothiazoles are heterocyclic compounds with a wide range of applications in fields such as pharmaceuticals, dyes, and rubber accelerators . Thiazoles are also heterocyclic compounds and are found in many potent drugs.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. It would likely require advanced techniques such as NMR spectroscopy or X-ray crystallography for detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole and thiazole rings could potentially undergo various substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar carboxylate groups .Wissenschaftliche Forschungsanwendungen

Novel Synthetic Routes

Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been utilized as a starting material in a solvent-free preparation of ethyl 1-oxo-1,2-dihydro-pyrimido[1,6a]benzimidazol-4-carboxylates, highlighting a mild and efficient synthetic route under microwave irradiation without solvent use (Meziane, Rahmouni, Bazureau, & Hamelin, 1998). This process exemplifies the chemical versatility and potential of ethyl 2-(1,3-benzothiazole-2-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate derivatives in creating heterocyclic compounds.

Heterocyclic Compound Synthesis

A study on the synthesis of heterocyclic compounds involved the preparation of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates through the reaction of ethyl 2-chloroacetoacetate with 2-aminothiazoles and 2-aminobenzothiazoles, respectively. This synthesis route illustrates the compound's role in generating structurally diverse heterocyclic frameworks with potential pharmaceutical applications (Abignente, de Caprariis, Sacchi, Marmo, Berrino, & Matera, 1983).

Photophysical and Photochemical Properties

The photochemical behavior of ethyl 2-iodothiazole-5-carboxylate has been explored, revealing insights into its photophysical properties and singlet oxygen activation potential. This study underscores the compound's utility in photo-oxidation processes and its role as a singlet-oxygen sensitizer, which could be relevant in developing photodynamic therapy agents (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Antimicrobial and Antioxidant Activities

A microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives showcased the compound's relevance in generating poly-functionalized tri-heterocyclic benzothiazole derivatives. These derivatives were characterized and evaluated for their antibacterial, antioxidant, and antitubercular activities, demonstrating the compound's potential in medicinal chemistry and drug discovery processes (Bhoi, Borad, Pithawala, & Patel, 2016).

Structural Determination and Interactions

The crystal structure determination of related compounds, such as ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, provides valuable insights into molecular interactions, geometries, and electronic properties. These findings contribute to a deeper understanding of the compound's behavior and its potential applications in material science and molecular engineering (Zhou, Zheng, Yan, Shi, Liu, & Shangguan, 2017).

Wirkmechanismus

Target of Action

The compound, also known as Ethyl 2-(1,3-benzothiazole-2-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate or ethyl (2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate, is a benzothiazole derivative. Benzothiazoles have been reported to serve as potent non-sedative anxiolytic, powerful anticancer agents, PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitors, and antimicrobially active molecules . They have been found to inhibit the growth of Mycobacterium tuberculosis by targeting histidine biosynthesis pathway .

Biochemical Pathways

The compound affects various biochemical pathways. In the context of its antimicrobial activity, it is known to inhibit the quorum sensing pathways of bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that allows bacteria to respond to external factors such as nutrient availability and coordinate behaviors such as biofilm formation and virulence production .

Pharmacokinetics

In silico admet predictions have been made for similar compounds .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. For instance, it has been found to inhibit the growth of Mycobacterium tuberculosis . It also inhibits the quorum sensing pathways of bacteria, thereby disrupting their ability to form biofilms and produce virulence factors .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of certain moieties at specific positions of the phenyl group can eliminate the antimicrobial activity of the compound . Furthermore, the compound’s synthesis and activity can be affected by the reaction conditions, such as the solvent used and the reaction temperature .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(1,3-benzothiazole-2-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-4-22-15(21)12-9(2)19(3)16(24-12)18-13(20)14-17-10-7-5-6-8-11(10)23-14/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUUIQYDUGHFPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=NC3=CC=CC=C3S2)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2866512.png)

![1-(2-Fluorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea](/img/structure/B2866516.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866517.png)

![N-benzyl-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2866518.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2866522.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2866524.png)